Acidi carbossilici del tiazolo e derivati
Thiazolecarboxylic acids and their derivatives represent a class of organic compounds that contain a thiazole ring fused to a carboxylic acid group. These molecules are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They exhibit unique structural characteristics which make them valuable in the development of new pharmaceuticals and agrochemicals.
The thiazolecarboxylic acids possess a five-membered heterocyclic ring containing sulfur and nitrogen atoms, providing them with distinct chemical reactivity and electronic properties compared to their parent compounds. These derivatives can be synthesized through various pathways such as multistep reactions involving condensation, substitution, and acylation steps.
Due to their potential for therapeutic applications, thiazolecarboxylic acids and their derivatives are often targeted in drug discovery processes. They can modulate enzyme activity or interact with specific cellular receptors, leading to the development of novel medications. Additionally, these compounds show promise in various agricultural uses, enhancing crop protection against pests and diseases.
The diverse structural variations and functional groups available in thiazolecarboxylic acids allow for extensive customization and optimization during synthesis and modification processes, making them a versatile class of molecules with significant potential in the fields of medicine and agriculture.

Struttura | Nome chimico | CAS | MF |
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2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | 17228-98-7 | C10H6ClNO2S |
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Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate | 115174-39-5 | C11H10N2O2S |
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2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Ethyl Ester | 161798-02-3 | C14H12N2O3S |
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Ethyl thiazole-2-carboxylate | 14527-42-5 | C6H7NO2S |
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Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate | 133833-93-9 | C7H9NO3S |
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ethyl 2-(phenylamino)-1,3-thiazole-4-carboxylate | 126533-76-4 | C12H12N2O2S |
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4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | 61292-08-8 | C11H11N3OS |
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Methyl 2-(Chloroacetyl)amino-4-methyl-1,3-thiazole-5-carboxylate | 6125-36-6 | C8H9N2O3SCl |
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3-Hydroxyisothiazole-5-carboxamide | 62020-63-7 | C4H4N2O2S |
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dichloro-1,3-thiazole-2-carboxylic acid | 62019-55-0 | C4HCl2NO2S |
Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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